Cas no 328400-86-8 (2-Bromo-4-methoxy-5-methylaniline)

2-Bromo-4-methoxy-5-methylaniline 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-methoxy-5-methylaniline
- CL9397
- A875504
-
- MDL: MFCD24639271
- インチ: 1S/C8H10BrNO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,10H2,1-2H3
- InChIKey: QZQKPBRFXIXISZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C(C(C([H])([H])[H])=C([H])C=1N([H])[H])OC([H])([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 35.2
2-Bromo-4-methoxy-5-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM252237-10g |
2-Bromo-4-methoxy-5-methylaniline |
328400-86-8 | 95+% | 10g |
$421 | 2022-06-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ949-200mg |
2-Bromo-4-methoxy-5-methylaniline |
328400-86-8 | 98% | 200mg |
218.0CNY | 2021-07-12 | |
Chemenu | CM252237-5g |
2-Bromo-4-methoxy-5-methylaniline |
328400-86-8 | 95+% | 5g |
$224 | 2022-06-11 | |
Cooke Chemical | BD0142932-10g |
2-Bromo-4-methoxy-5-methylaniline |
328400-86-8 | 98% | 10g |
RMB 2803.20 | 2025-02-21 | |
TRC | B700673-100mg |
2-Bromo-4-methoxy-5-methylaniline |
328400-86-8 | 100mg |
$ 50.00 | 2022-06-06 | ||
TRC | B700673-1g |
2-Bromo-4-methoxy-5-methylaniline |
328400-86-8 | 1g |
$ 320.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D959509-25g |
2-BroMo-4-Methoxy-5-Methylaniline |
328400-86-8 | 98% | 25g |
$690 | 2024-06-06 | |
Cooke Chemical | BD0142932-250mg |
2-Bromo-4-methoxy-5-methylaniline |
328400-86-8 | 98% | 250mg |
RMB 193.60 | 2025-02-21 | |
abcr | AB442177-1 g |
2-Bromo-4-methoxy-5-methylaniline; . |
328400-86-8 | 1g |
€180.20 | 2023-04-22 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ949-5g |
2-Bromo-4-methoxy-5-methylaniline |
328400-86-8 | 98% | 5g |
3027.0CNY | 2021-07-12 |
2-Bromo-4-methoxy-5-methylaniline 関連文献
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
2-Bromo-4-methoxy-5-methylanilineに関する追加情報
Comprehensive Overview of 2-Bromo-4-methoxy-5-methylaniline (CAS No. 328400-86-8)
2-Bromo-4-methoxy-5-methylaniline (CAS No. 328400-86-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated aniline derivative features a unique molecular structure combining methoxy and methyl functional groups, making it valuable for cross-coupling reactions and heterocyclic compound synthesis. Its CAS registry number 328400-86-8 ensures precise identification in global chemical databases, addressing growing demand for high-purity intermediates in drug discovery pipelines.
Recent trends in green chemistry have spurred interest in optimizing synthetic routes for 2-Bromo-4-methoxy-5-methylaniline. Researchers emphasize atom-efficient bromination techniques and catalytic methoxylation processes to reduce environmental impact. The compound's role in photovoltaic material development has gained attention, particularly for organic semiconductor applications where its electron-donating methoxy group enhances charge transport properties. Analytical studies using HPLC-MS and NMR spectroscopy confirm its stability under various conditions, making it suitable for long-term storage in research laboratories.
The pharmaceutical industry extensively employs 328400-86-8 as a building block for kinase inhibitor scaffolds and antibacterial agents. Its regioselective bromination pattern enables precise modifications at the aromatic ring, a feature highlighted in recent medicinal chemistry publications. Quality control protocols for this compound now incorporate residual solvent analysis and heavy metal screening to meet stringent ICH guidelines, reflecting evolving industry standards for fine chemical production.
Emerging applications in liquid crystal formulations demonstrate the versatility of 2-Bromo-4-methoxy-5-methylaniline. Its mesomorphic properties are being explored for display technology applications, where the balanced lipophilicity and molecular asymmetry contribute to stable phase transitions. Computational chemistry studies utilizing DFT calculations provide insights into its electronic configuration and reactivity indices, supporting rational design of novel derivatives.
Supply chain considerations for CAS 328400-86-8 increasingly focus on continuous manufacturing approaches to ensure consistent availability. Leading producers have implemented quality-by-design principles to optimize crystallization processes, resulting in improved particle size distribution for various application needs. The compound's compatibility with flow chemistry systems has expanded its utility in high-throughput screening platforms, particularly for parallel synthesis applications.
Environmental fate studies of 2-Bromo-4-methoxy-5-methylaniline employ advanced biodegradation assays and ecotoxicity models to assess ecological impact. Recent life cycle assessment data suggests that proper wastewater treatment methods can effectively mitigate environmental risks. These findings support sustainable use of this specialty chemical in industrial applications while addressing growing ESG compliance requirements.
Analytical method development for 328400-86-8 has progressed significantly, with UHPLC-UV techniques now achieving sub-ppm detection limits. This enables precise quantification in complex matrices, crucial for impurity profiling during scale-up operations. The compound's chromatographic behavior has been extensively characterized across different stationary phases, facilitating method transfer between laboratories.
In material science, the crystal structure of 2-Bromo-4-methoxy-5-methylaniline has been determined via X-ray diffraction, revealing interesting hydrogen bonding patterns that influence its solid-state properties. These structural insights guide formulation scientists in developing co-crystals with enhanced bioavailability characteristics for pharmaceutical applications. The compound's thermal stability profile, as determined by DSC analysis, makes it suitable for high-temperature reactions in polymer modification processes.
Regulatory documentation for CAS 328400-86-8 now includes comprehensive REACH compliance data and extended safety datasets. These resources address frequently searched questions regarding handling precautions and storage conditions, reflecting industry demand for transparent chemical safety information. The compound's spectral libraries (IR, Raman, MS) have been expanded to support analytical method validation across multiple sectors.
Future research directions for 2-Bromo-4-methoxy-5-methylaniline include exploration of its catalytic applications in C-C coupling reactions and development of chiral derivatives for asymmetric synthesis. The growing patent landscape surrounding this compound indicates sustained innovation potential, particularly in electronic materials and bioconjugation technologies. Continuous improvements in process analytical technology (PAT) are expected to further enhance manufacturing efficiency for this versatile chemical intermediate.
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